![molecular formula C15H13F6N3 B2628805 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine CAS No. 401567-74-6](/img/structure/B2628805.png)
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine
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Overview
Description
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine is a chemical compound with the molecular formula C15H13F6N3 and a molecular weight of 349.27 . This compound is primarily used in proteomics research and is known for its unique structure, which includes a quinoline ring substituted with two trifluoromethyl groups and a piperazine ring .
Preparation Methods
The synthesis of 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-bis(trifluoromethyl)quinoline.
Reaction with Piperazine: The quinoline derivative is then reacted with piperazine under specific conditions to form the final product.
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the use of organic solvents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's role as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Research indicates that derivatives of piperazine, including 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine, show significant antiviral properties. The design of these compounds involves modifications to enhance their binding affinity and metabolic stability, which are crucial for developing effective antiviral agents .
Anticancer Properties
This compound has also been studied for its anticancer properties. A recent investigation into quinobenzothiazine compounds demonstrated that structural modifications can improve their interaction with DNA, leading to enhanced anticancer activity. The compound showed promising results against pancreatic cancer cell lines, with IC50 values indicating potent antiproliferative effects .
Toxicity Assessments
In vitro toxicity evaluations have been conducted to assess the safety profile of this compound. Studies utilizing Vero E6 cells indicated low cytotoxicity at therapeutic concentrations, making it a candidate for further development in clinical settings .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of piperazine derivatives are critical in understanding how modifications affect biological activity. Research has shown that specific substitutions at the N-1 and N-4 positions of the piperazine ring can significantly influence the compound's pharmacological properties. For instance, introducing different functional groups can enhance binding affinity to target proteins involved in viral replication and cancer cell proliferation .
Formulation Strategies
Pharmaceutical compositions incorporating this compound are being explored for their potential therapeutic applications. These formulations aim to optimize bioavailability and therapeutic efficacy while minimizing side effects. Innovative delivery methods are also being investigated to enhance the compound's performance in clinical applications .
Case Study 1: SARS-CoV-2 Inhibition
A pivotal study focused on the development of non-peptide-derived Mpro inhibitors utilized this compound as a lead compound. The researchers employed miniaturized click chemistry to screen a library of derivatives, leading to the identification of several potent inhibitors with favorable pharmacokinetic profiles .
Case Study 2: Anticancer Efficacy
In another study examining anticancer activity, researchers evaluated various piperazine derivatives against human pancreatic cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects with low toxicity towards normal cells. This suggests a selective action against cancerous cells while preserving healthy tissue integrity .
Mechanism of Action
The mechanism of action of 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine involves its interaction with specific molecular targets. The compound’s quinoline ring can intercalate with DNA, while the piperazine ring can interact with proteins, affecting their function. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .
Comparison with Similar Compounds
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine can be compared with other quinoline derivatives, such as:
2,6-Dichloroquinoline: Similar in structure but with chlorine substituents instead of trifluoromethyl groups.
2,6-Dimethylquinoline: Contains methyl groups instead of trifluoromethyl groups.
4-Piperazinylquinoline: Similar but lacks the trifluoromethyl substituents.
The presence of trifluoromethyl groups in this compound enhances its lipophilicity and metabolic stability, making it unique compared to other quinoline derivatives .
Biological Activity
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine is a synthetic compound notable for its unique structural features, including a quinoline moiety with two trifluoromethyl groups and a piperazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
The molecular formula of this compound is C₁₅H₁₃F₆N₃, with a molecular weight of 349.27 g/mol. The presence of trifluoromethyl groups enhances its electronic properties, contributing to its biological activity. The compound's synthesis typically involves multi-step processes that incorporate various chemical reactions typical of quinoline derivatives.
Biological Activities
Research indicates that this compound exhibits diverse biological activities, particularly in anticancer and antimicrobial applications. Below are key findings from various studies:
Anticancer Activity
- Cell Line Studies : The compound has shown significant antiproliferative effects against several cancer cell lines. For instance, derivatives containing similar piperazine structures demonstrated growth inhibition rates exceeding 80% in colon cancer (KM12), CNS cancer (SF-539), and melanoma (SK-MEL-5) cell lines .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is believed to involve the modulation of cellular pathways that regulate cell growth and apoptosis. Specific derivatives have shown IC50 values as low as 1.00 μM against breast cancer cell lines .
- Structure-Activity Relationship (SAR) : Studies on related compounds have indicated that modifications in the piperazine or quinoline moieties can significantly influence biological activity. For example, compounds with piperazines directly attached to the quinolone core exhibited higher potency compared to those with ethylene linkers .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research on similar trifluoromethyl-substituted piperazines indicates enhanced activity against various pathogens, suggesting that this compound could be effective against resistant strains of bacteria and fungi .
Data Tables
The following table summarizes the biological activities of this compound and its derivatives:
Compound | Cell Line | % Growth Inhibition | IC50 (μM) |
---|---|---|---|
Derivative 17 | KM12 (Colon Cancer) | -84.40% | Not specified |
Derivative 22 | SF-539 (CNS Cancer) | -96.98% | Not specified |
Derivative 23 | SK-MEL-5 (Melanoma) | -98.54% | 1.00 |
Derivative 25 | MDA-MB-468 (Breast Cancer) | -95.37% | 1.35 |
Case Studies
Several case studies have highlighted the potential of this compound in drug development:
- Case Study on Anticancer Efficacy : In a study involving multiple cancer cell lines, derivatives of piperazine were evaluated for their cytotoxic effects. The results indicated that modifications leading to increased lipophilicity correlated with enhanced cellular uptake and cytotoxicity .
- Antiviral Properties : Research into related trifluoromethyl piperazines has revealed their ability to enhance defensive enzyme activities in plants, suggesting potential applications in agriculture as antiviral agents against plant viruses .
Properties
IUPAC Name |
4-piperazin-1-yl-2,6-bis(trifluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N3/c16-14(17,18)9-1-2-11-10(7-9)12(24-5-3-22-4-6-24)8-13(23-11)15(19,20)21/h1-2,7-8,22H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWMDWKIYNFTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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